

10Z-Vitamin K2-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10Z-Vitamin K2-d7**

Cat. No.: **B1154646**

[Get Quote](#)

An In-depth Examination of a Deuterated cis-Isomer of Menaquinone

Abstract

This technical guide provides a comprehensive overview of **10Z-Vitamin K2-d7**, a deuterated, non-biologically active cis-isomer of Vitamin K2. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its chemical properties, the biological significance of Vitamin K2 isomers, relevant signaling pathways, and detailed experimental protocols. While specific data for **10Z-Vitamin K2-d7** is limited due to its presumed biological inactivity, this guide consolidates available information on related Vitamin K2 analogs to provide a thorough scientific context.

Introduction to Vitamin K2 and its Isomers

Vitamin K2, a member of the menaquinone family, is a group of fat-soluble vitamins essential for various physiological processes. These molecules share a common 2-methyl-1,4-naphthoquinone ring structure but differ in the length of their isoprenoid side chain, denoted as MK-n, where 'n' represents the number of isoprenoid units. The spatial arrangement of the double bonds within this side chain gives rise to geometric isomers, specifically cis (Z) and trans (E) configurations.

The all-trans isomer of Vitamin K2 is the naturally occurring and biologically active form. In contrast, the cis isomers, including the 10Z configuration, are generally considered to be

biologically inactive or to possess significantly reduced activity. This is a critical consideration in the synthesis and evaluation of Vitamin K2 compounds for therapeutic or nutritional purposes.

10Z-Vitamin K2-d7 is a synthetically produced, deuterated form of a cis-isomer of menaquinone. The "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it a useful tool in analytical and metabolic studies, particularly for mass spectrometry-based quantification where it can serve as an internal standard.

Chemical and Physical Properties

While specific experimental data for **10Z-Vitamin K2-d7** is not widely available in the scientific literature, its properties can be inferred from data on related menaquinone compounds. The primary utility of this deuterated cis-isomer is likely as a reference standard in analytical chemistry.

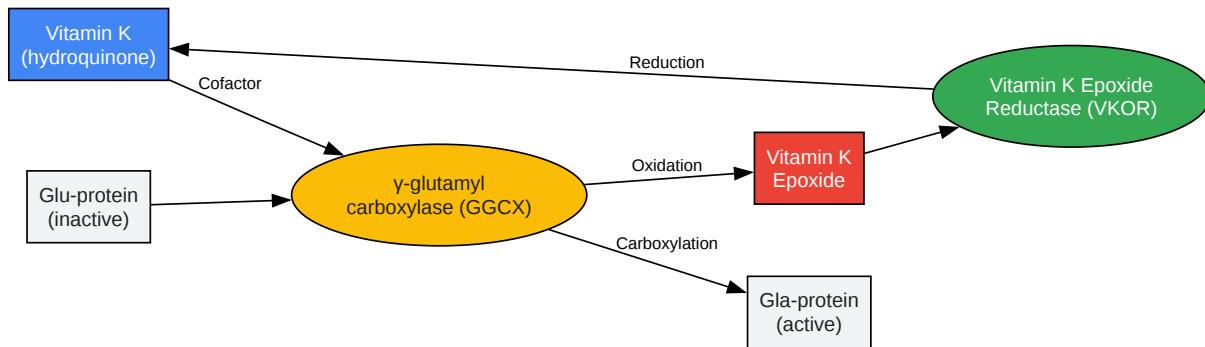
Table 1: Representative Physicochemical Properties of Menaquinone-7 (MK-7) Analogs

Property	Value	Source
Molecular Formula (10Z-Vitamin K2-d7)	C ₃₁ H ₃₃ D ₇ O ₂	Inferred
Molecular Weight (10Z-Vitamin K2-d7)	~451.69 g/mol	Inferred
Appearance (all-trans MK-7)	Light yellow microcrystalline powder	[1]
Solubility (all-trans MK-7)	Soluble in petroleum ether, acetone, and ethyl alcohol	[1]

Table 2: Representative Spectroscopic Data for cis and trans Isomers of a Menaquinone Analog (MK-2(II-H₂))

Note: This data is for a related menaquinone and is provided as a representative example of the spectroscopic differences between cis and trans isomers.

Isomer	¹ H NMR (400 MHz, C ₆ D ₆) δ (ppm)	¹³ C NMR (101 MHz, C ₆ D ₆) δ (ppm)	HRMS (DART, Q-TOF) m/z
trans	8.00-8.07 (m, 2H), 7.0-7.06 (m, 2H), 5.12 (t, J=7.0 Hz, 1H), 3.26 (d, J=7.1 Hz, 2H), 1.98 (s, 3H), 1.72 (s, 3H), 0.83 (d, J=6.6 Hz, 6H)	184.97, 184.16, 145.95, 143.18, 137.62, 133.06, 132.66, 126.22, 119.82, 39.34, 32.56, 26.15, 25.98, 22.81, 16.32, 12.58	311.2018 [M+H] ⁺ (for C ₂₁ H ₂₆ O ₂)
cis	8.00-8.06 (m, 2H), 7.0-7.06 (m, 2H), 5.06 (t, J=7.0 Hz, 1H), 3.28 (d, J=7.7 Hz, 2H), 1.98 (s, 3H), 1.63 (s, 3H), 0.93 (d, J=6.6 Hz, 6H)	184.99, 184.24, 145.97, 143.21, 137.93, 133.09, 132.68, 126.31, 120.31, 40.36, 38.95, 28.35, 28.20, 26.25, 26.08, 23.54, 22.87, 12.62	311.2018 [M+H] ⁺ (for C ₂₁ H ₂₆ O ₂)


(Source: Adapted from J. Org. Chem. 2018, 83, 23, 14518–14526)[2]

Biological Significance and Signaling Pathways

The biological activity of Vitamin K2 is intrinsically linked to its function as a cofactor for the enzyme γ -glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues to γ -carboxyglutamate (Gla) in a variety of proteins, known as Vitamin K-dependent proteins (VKDPs). This modification is crucial for their function, which includes roles in blood coagulation, bone metabolism, and the inhibition of vascular calcification.

The Vitamin K Cycle and the Role of GGCX

The activation of VKDPs is dependent on the Vitamin K cycle. In this process, the reduced form of Vitamin K (hydroquinone) is oxidized to Vitamin K epoxide by GGCX, providing the energy for the carboxylation of Glu residues. The Vitamin K epoxide is then recycled back to the active hydroquinone form by the enzyme Vitamin K epoxide reductase (VKOR).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijpsonline.com [ijpsonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [10Z-Vitamin K2-d7: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1154646#what-is-10z-vitamin-k2-d7\]](https://www.benchchem.com/product/b1154646#what-is-10z-vitamin-k2-d7)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com